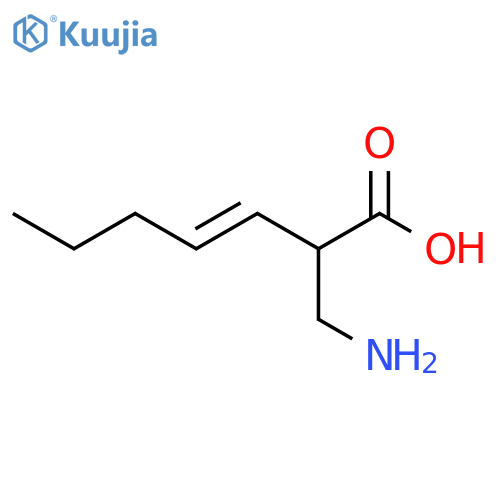Cas no 2229644-37-3 (2-(aminomethyl)hept-3-enoic acid)

2229644-37-3 structure
商品名:2-(aminomethyl)hept-3-enoic acid
2-(aminomethyl)hept-3-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)hept-3-enoic acid
- 2229644-37-3
- EN300-1998341
-
- インチ: 1S/C8H15NO2/c1-2-3-4-5-7(6-9)8(10)11/h4-5,7H,2-3,6,9H2,1H3,(H,10,11)/b5-4+
- InChIKey: JHBKFGIGSGQBSI-SNAWJCMRSA-N
- ほほえんだ: OC(C(/C=C/CCC)CN)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 63.3Ų
2-(aminomethyl)hept-3-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998341-1.0g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1998341-5.0g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1998341-5g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 5g |
$2981.0 | 2023-09-16 | ||
| Enamine | EN300-1998341-0.5g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 0.5g |
$987.0 | 2023-09-16 | ||
| Enamine | EN300-1998341-2.5g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 2.5g |
$2014.0 | 2023-09-16 | ||
| Enamine | EN300-1998341-0.1g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 0.1g |
$904.0 | 2023-09-16 | ||
| Enamine | EN300-1998341-10.0g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1998341-1g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 1g |
$1029.0 | 2023-09-16 | ||
| Enamine | EN300-1998341-0.25g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 0.25g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1998341-0.05g |
2-(aminomethyl)hept-3-enoic acid |
2229644-37-3 | 0.05g |
$864.0 | 2023-09-16 |
2-(aminomethyl)hept-3-enoic acid 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
2229644-37-3 (2-(aminomethyl)hept-3-enoic acid) 関連製品
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
